trans-AUCB -

trans-AUCB

Catalog Number: EVT-283504
CAS Number:
Molecular Formula: C24H32N2O4
Molecular Weight: 412.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid, commonly referred to as trans-AUCB, is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). [ [], [], [], [], [] ] sEH is an enzyme involved in the metabolism of epoxy fatty acids (EpFAs), particularly epoxyeicosatrienoic acids (EETs), which possess vasodilatory, anti-inflammatory, and anti-apoptotic properties. [ [], [], [], [], [], [] ] By inhibiting sEH, trans-AUCB stabilizes endogenous EETs, leading to beneficial effects in various preclinical models of disease. [ [], [], [], [], [], [] ] trans-AUCB has been widely used as a pharmacological tool in scientific research to investigate the role of the sEH/EET pathway in various physiological and pathological processes.

Overview

trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid, commonly referred to as trans-AUCB, is a synthetic compound recognized for its role as a potent inhibitor of soluble epoxide hydrolase (sEH). This enzyme is crucial in the metabolism of epoxides, which are bioactive lipid mediators involved in various physiological processes. By inhibiting sEH, trans-AUCB enhances the levels of epoxyeicosatrienoic acids (EETs), which have protective cardiovascular effects and anti-inflammatory properties. The compound is classified under urea derivatives and has garnered significant attention in pharmacological research due to its potential therapeutic applications in inflammatory and cardiovascular diseases.

Synthesis Analysis

The synthesis of trans-AUCB involves several multi-step organic reactions. The key steps include:

  1. Preparation of 4-(3-Adamantan-1-yl-ureido)-cyclohexanol: This intermediate is synthesized by reacting 3-adamantan-1-ylamine with cyclohexanone in the presence of a suitable catalyst.
  2. Formation of trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid: The intermediate is then reacted with 4-hydroxybenzoic acid under specific conditions to yield the final product.

The industrial production of trans-AUCB follows similar routes but optimizes reaction conditions to achieve high yields and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the quality and consistency of the final product .

Molecular Structure Analysis

trans-AUCB has the molecular formula C24H32N2O4 and a CAS number of 885012-33-9. Its structure features a urea linkage and an adamantane moiety, which contribute to its biological activity. The compound's structural arrangement allows it to effectively bind to the active site of soluble epoxide hydrolase, inhibiting its enzymatic activity.

Structural Data

PropertyValue
Molecular FormulaC24H32N2O4
Molecular Weight416.53 g/mol
CAS Number885012-33-9
Chemical Reactions Analysis

trans-AUCB undergoes various chemical reactions that can alter its properties and enhance its functionality:

  1. Oxidation: Under specific conditions, trans-AUCB can be oxidized to form derivatives with altered biological activities.
  2. Reduction: Reduction reactions can convert trans-AUCB into reduced forms, which may exhibit different chemical properties.
  3. Substitution: Substitution reactions involve replacing one functional group with another, leading to diverse derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogens for substitution .

Mechanism of Action

The primary mechanism of action for trans-AUCB is the inhibition of soluble epoxide hydrolase. By binding to the active site of this enzyme, trans-AUCB prevents it from hydrolyzing epoxyeicosatrienoic acids into their corresponding diols. This inhibition leads to increased levels of EETs, which have been shown to exert various beneficial effects such as vasodilation and anti-inflammatory responses. The elevation of these signaling molecules is crucial for maintaining cardiovascular health and modulating inflammatory processes .

Physical and Chemical Properties Analysis

trans-AUCB exhibits several notable physical and chemical properties that contribute to its functionality:

  • Solubility: It is soluble in organic solvents, which facilitates its use in biochemical assays.
  • Stability: The compound maintains stability under standard laboratory conditions, making it suitable for various experimental applications.

Relevant Data

PropertyValue
SolubilitySoluble in organic solvents
StabilityStable under standard conditions
Applications

Due to its potent inhibitory effects on soluble epoxide hydrolase, trans-AUCB has significant potential applications in scientific research and therapeutic contexts:

  1. Cardiovascular Research: Its ability to elevate levels of epoxyeicosatrienoic acids positions trans-AUCB as a valuable tool for studying cardiovascular physiology and pathology.
  2. Inflammatory Disease Studies: The compound's anti-inflammatory properties make it a candidate for investigating treatments for various inflammatory diseases.
  3. Drug Development: As a selective sEH inhibitor, trans-AUCB serves as a lead compound for developing new therapeutic agents targeting metabolic disorders related to sEH activity .
Introduction

Overview of Soluble Epoxide Hydrolase (sEH) and Its Biological Significance

Soluble epoxide hydrolase (sEH) is a bifunctional enzyme central to the metabolism of bioactive lipid mediators, particularly epoxyeicosatrienoic acids (EETs). This enzyme comprises two distinct domains: a C-terminal epoxide hydrolase domain responsible for hydrolyzing EETs to dihydroxyeicosatrienoic acids (DHETs), and an N-terminal phosphatase domain involved in lipid phosphate metabolism [7]. EETs—primarily 5,6-, 8,9-, 11,12-, and 14,15-EET regioisomers—are cytochrome P450 (CYP)-derived metabolites of arachidonic acid. They exhibit potent anti-inflammatory, vasodilatory, and organ-protective effects by modulating signaling pathways such as NF-κB inhibition, which suppresses pro-inflammatory cytokine production [1] [7]. The hydrolysis of EETs by sEH diminishes their bioactivity, positioning sEH as a critical regulatory node in inflammation, vascular homeostasis, and cellular stress responses.

Tissue-specific expression of sEH further underscores its biological significance. High levels are observed in the liver, kidneys, brain, and vascular endothelium, correlating with its roles in blood pressure regulation, renal function, and neuroprotection [7]. For example, in the brain, sEH activity influences cerebral blood flow and neuroinflammation, while in the cardiovascular system, it modulates angiogenesis and endothelial function. The enzyme’s catalytic mechanism involves a conserved tyrosine-aspartate-histidine triad that polarizes epoxide substrates for nucleophilic attack, facilitating efficient EET hydrolysis [7].

Table 1: Key Biological Roles of EET Regioisomers and sEH-Mediated Metabolism

EET RegioisomerPrimary FunctionssEH Hydrolysis Efficiency
14,15-EETAnti-inflammatory, VasodilationHigh
11,12-EETAngiogenesis, Endothelial repairHigh
8,9-EETRenal protection, VasodilationModerate
5,6-EETBronchodilation, Ion channel modulationLow (poor substrate)

Role of sEH Inhibitors in Biomedical Research

sEH inhibitors represent a promising therapeutic strategy for diseases driven by inflammation and vascular dysfunction. By blocking EET hydrolysis, these inhibitors elevate endogenous EET levels, amplifying their cytoprotective effects. Research highlights three major therapeutic domains:

  • Metabolic Disorders: In murine models of metabolic syndrome (MetS), sEH inhibition reverses cognitive decline by suppressing neuroinflammation and hippocampal glial activation, independent of cerebral blood flow changes [1].
  • Cardiovascular Diseases: sEH inhibitors enhance endothelial progenitor cell (EPC) migration and angiogenesis in acute myocardial infarction (AMI) patients. This occurs via the EETs-PPARγ pathway, which upregulates hypoxia-inducible factor 1α (HIF-1α) and vascular endothelial growth factor (VEGF) [3].
  • Neurodegenerative Conditions: sEH is upregulated in Alzheimer’s disease (AD) patients, contributing to neuroinflammation and amyloid-β accumulation. Inhibitors reduce tau hyperphosphorylation, amyloid plaques, and cognitive impairment in AD models [4].

These inhibitors also demonstrate utility in oncology research. Elevated EETs in tumors promote angiogenesis and metastasis, creating a paradigm where sEH inhibition may benefit inflammatory pathologies but requires caution in cancer contexts [7].

Table 2: Therapeutic Applications of sEH Inhibitors in Disease Models

Disease ModelKey Effects of sEH InhibitionMechanistic Insights
Metabolic SyndromeReversed cognitive dysfunction; Reduced glial activationIncreased plasma 14,15-EET; Lowered cytokines [1]
Acute Myocardial InfarctionEnhanced EPC migration and tube formationEETs-PPARγ-VEGF/HIF-1α pathway [3]
Alzheimer’s DiseaseReduced amyloid plaques; Improved memoryAttenuated neuroinflammation and tau pathology [4]
GliomaSuppressed tumor cell growthNF-κB-p65 activation [5]

Emergence of trans-AUCB as a High-Potency sEH Inhibitor

Among synthetic sEH inhibitors, trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (trans-AUCB or t-AUCB) stands out due to its exceptional potency and selectivity. This urea-based inhibitor features a trans-configured cyclohexyl linker bridging an adamantyl moiety and a benzoic acid group, optimizing interactions with the enzyme’s catalytic cavity [5] [9]. Key attributes include:

  • Sub-nanomolar Inhibition: trans-AUCB exhibits IC₅₀ values of 1.3 nM for human sEH, and 8 nM for murine and rat orthologs, making it one of the most potent inhibitors reported [5] [9].
  • Oral Bioavailability: The compound demonstrates significant metabolic stability and tissue penetration, with detectable brain exposure following subcutaneous or oral administration. Pharmacokinetic studies in mice reveal dose-dependent plasma concentrations and a half-life of 15–75 minutes across administration routes [5] [9].
  • Disease-Modifying Effects: In glioblastoma models, trans-AUCB (200 μM) induces G0/G1 cell-cycle arrest and suppresses U251/U87 cell growth via NF-κB-p65 phosphorylation [5]. It also restores cognitive function in MetS mice by elevating plasma 14,15-EET and modulating hippocampal inflammation [1].

Structural analyses reveal that the adamantyl group of trans-AUCB occupies the sEH hydrophobic pocket, while its urea carbonyl forms hydrogen bonds with catalytic residues (Tyr383, Asp335), stabilizing the enzyme-inhibitor complex [5] [7]. This binding mode underlies its nanomolar affinity and species cross-reactivity.

Table 3: Molecular and Pharmacological Profile of trans-AUCB

PropertyValueExperimental Context
IC₅₀ (human sEH)1.3 nMRecombinant enzyme assay [9]
IC₅₀ (murine sEH)8 nMRecombinant enzyme assay [9]
Plasma Cₘₐₓ (oral)30–150 nM (0.1–1 mg/kg dose)Murine PK study [5]
Cell-based activityGI₅₀ > 25 μM (non-toxic to hepatocytes)HepG2/Huh-7 cytotoxicity assay [5]
Key structural motifsAdamantyl urea, trans-cyclohexyl linkerX-ray crystallography [7]

Properties

Product Name

trans-AUCB

IUPAC Name

4-[4-(1-adamantylcarbamoylamino)cyclohexyl]oxybenzoic acid

Molecular Formula

C24H32N2O4

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C24H32N2O4/c27-22(28)18-1-5-20(6-2-18)30-21-7-3-19(4-8-21)25-23(29)26-24-12-15-9-16(13-24)11-17(10-15)14-24/h1-2,5-6,15-17,19,21H,3-4,7-14H2,(H,27,28)(H2,25,26,29)

InChI Key

KNBWKJBQDAQARU-UHFFFAOYSA-N

SMILES

C1CC(CCC1NC(=O)NC23CC4CC(C2)CC(C4)C3)OC5=CC=C(C=C5)C(=O)O

Solubility

Soluble in DMSO

Synonyms

t-AUCB; tAUCB; t AUCB; transACUB; trans-ACUB; trans ACUB; UC-1471; UC 1471; UC1471

Canonical SMILES

C1CC(CCC1NC(=O)NC23CC4CC(C2)CC(C4)C3)OC5=CC=C(C=C5)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.